5-[(2,4-Dinitrophenyl)amino]penta-2,4-dienal
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Overview
Description
5-[(2,4-Dinitrophenyl)amino]penta-2,4-dienal is a chemical compound with the molecular formula C11H9N3O5 and a molecular weight of 263.20626 g/mol . This compound is known for its unique structure, which includes a dinitrophenyl group attached to a penta-2,4-dienal backbone. It is often used as an intermediate in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-Dinitrophenyl)amino]penta-2,4-dienal typically involves the reaction of 2,4-dinitroaniline with penta-2,4-dienal under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient production of the compound. Quality control measures are implemented to maintain the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
5-[(2,4-Dinitrophenyl)amino]penta-2,4-dienal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of dinitrophenyl derivatives, while reduction can produce aminophenyl derivatives.
Scientific Research Applications
5-[(2,4-Dinitrophenyl)amino]penta-2,4-dienal has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[(2,4-Dinitrophenyl)amino]penta-2,4-dienal involves its interaction with specific molecular targets and pathways. The dinitrophenyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or activation of their functions. The compound’s effects are mediated through its ability to modify the structure and activity of target molecules .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: A compound with similar dinitrophenyl functionality but different applications.
2,4-Dinitrophenol: Another dinitrophenyl compound known for its use as a pesticide and in biochemical research.
Uniqueness
5-[(2,4-Dinitrophenyl)amino]penta-2,4-dienal is unique due to its penta-2,4-dienal backbone, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific research and industrial applications where other dinitrophenyl compounds may not be suitable .
Properties
Molecular Formula |
C11H9N3O5 |
---|---|
Molecular Weight |
263.21 g/mol |
IUPAC Name |
5-(2,4-dinitroanilino)penta-2,4-dienal |
InChI |
InChI=1S/C11H9N3O5/c15-7-3-1-2-6-12-10-5-4-9(13(16)17)8-11(10)14(18)19/h1-8,12H |
InChI Key |
BKAXRHZDPTUAIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC=CC=CC=O |
Origin of Product |
United States |
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